molecular formula C12H16ClN3 B2614922 3-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]aniline hydrochloride CAS No. 1185480-89-0

3-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]aniline hydrochloride

Cat. No.: B2614922
CAS No.: 1185480-89-0
M. Wt: 237.73
InChI Key: BVEAALCVLFAEOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]aniline hydrochloride (CAS: 956441-27-3 (base compound)) is a chemical building block of interest in medicinal and organic chemistry research. Its molecular formula is C12H15N3 for the base compound, with a molecular weight of 201.27 g/mol . The compound features a pyrazole ring, which is a privileged scaffold in drug discovery known for its diverse biological profile . Pyrazole-containing compounds are frequently investigated for a range of therapeutic applications, including their potential as anti-inflammatory and anticancer agents . The presence of the aniline and pyrazole functional groups makes this compound a versatile intermediate for the synthesis of more complex molecules, such as hemilabile ligands for catalysis or other pharmacologically active structures . This product is intended for research and development purposes only in a laboratory setting. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

3-[(3,5-dimethylpyrazol-1-yl)methyl]aniline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3.ClH/c1-9-6-10(2)15(14-9)8-11-4-3-5-12(13)7-11;/h3-7H,8,13H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVEAALCVLFAEOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC2=CC(=CC=C2)N)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of a base such as potassium tert-butoxide in a solvent like tetrahydrofuran (THF) to facilitate the alkylation process .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale alkylation reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

3-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]aniline hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the aniline moiety can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in a variety of substituted aniline derivatives.

Scientific Research Applications

3-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]aniline hydrochloride is a compound that has garnered interest due to its unique structural properties and potential applications in various fields, particularly in medicinal chemistry and chemical biology. This article explores the scientific research applications of this compound, supported by data tables and case studies.

Anticancer Activity

Research indicates that compounds with similar structural features to this compound exhibit significant anticancer properties. For instance, studies have shown that derivatives of pyrazole compounds can inhibit the growth of cancer cell lines, such as HCT-116 and MCF-7. These studies often report IC50 values indicating the concentration required to inhibit cell growth by 50%, with some derivatives showing promising results in the low micromolar range .

The unique combination of pyrazole and aniline functionalities suggests potential interactions with various biological targets. Interaction studies focus on binding affinities, which are crucial for understanding how these compounds might act as inhibitors or modulators of specific biological pathways. This aspect is particularly relevant for drug development aimed at targeting specific diseases.

Chemical Biology Research

Due to its structural characteristics, this compound could serve as a valuable tool in chemical biology. The compound's ability to participate in various chemical reactions makes it suitable for synthesizing other biologically active molecules or for use in probing biological systems.

Compound NameCell Line TestedIC50 (μg/mL)Reference
This compoundHCT-1161.9 - 7.52
Other Pyrazole DerivativeMCF-75.0 - 10.0

Case Study 1: Synthesis and Evaluation

A study synthesized a series of pyrazole derivatives, including those related to this compound. The synthesis involved multiple steps, including the formation of the pyrazole ring followed by functionalization at the aniline position. The resulting compounds were evaluated for their anticancer activity against several cell lines, demonstrating varying degrees of efficacy .

Case Study 2: Mechanistic Insights

Another research effort focused on understanding the mechanism of action of similar compounds in inhibiting cancer cell proliferation. This study utilized molecular docking studies to predict binding interactions between the synthesized compounds and target proteins involved in cancer progression. Insights from this research suggested that modifications to the pyrazole or aniline moieties could enhance binding affinity and therapeutic potential .

Mechanism of Action

The mechanism of action of 3-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]aniline hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and π-π interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The aniline moiety can further enhance binding affinity through additional interactions with the target protein .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of 3-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]aniline hydrochloride becomes evident when compared to analogs with modified pyrazole, aniline, or substituent groups. Below is a detailed analysis of key differences:

Table 1: Comparative Analysis of Structural and Functional Properties

Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Key Applications/Properties
This compound $ \text{C}{12}\text{H}{16}\text{N}_3\text{Cl} $ 3,5-dimethylpyrazole, aniline-HCl 237.73 Ion channel modulation, SAR studies
3-(1-Methyl-1H-pyrazol-5-yl)aniline dihydrochloride $ \text{C}{10}\text{H}{14}\text{N}3\text{Cl}2 $ 1-methylpyrazole, aniline-diHCl 254.20 Intermediate in kinase inhibitor synthesis
2-Ethoxy-5-fluoroaniline hydrochloride $ \text{C}8\text{H}{11}\text{NOFCl} $ Ethoxy, fluoro substituents 190.67 Agrochemical precursor, fluorescent probes
4,5-Dimethoxy-2-methylaniline hydrochloride $ \text{C}9\text{H}{14}\text{NO}_2\text{Cl} $ Dimethoxy, methyl substituents 203.67 Dye synthesis, polymer chemistry

Key Differences

Pyrazole Substituents: The target compound’s 3,5-dimethylpyrazole group enhances steric bulk and electron-donating effects compared to 3-(1-methyl-1H-pyrazol-5-yl)aniline dihydrochloride, which has a single methyl group at the 1-position. This difference impacts binding affinity in ion channel modulation .

Aniline Modifications :

  • The hydrochloride salt in the target compound improves water solubility compared to neutral analogs like 4,5-dimethoxy-2-methylaniline hydrochloride, which relies on methoxy groups for solubility .

Biological Activity :

  • The target compound’s pyrazole-aniline scaffold is critical for binding to potassium channels (e.g., KCa2), as shown in SAR studies . In contrast, 2-ethoxy-5-fluoroaniline hydrochloride’s fluorine atom enhances metabolic stability but lacks channel-targeting specificity .

Biological Activity

3-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]aniline hydrochloride is a chemical compound notable for its unique structural features, which include a pyrazole ring and an aniline moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and a therapeutic agent. Despite limited direct research on this specific compound, insights can be drawn from related pyrazole and aniline derivatives.

  • Molecular Formula : C₁₂H₁₅N₃·ClH
  • Molecular Weight : Approximately 237.73 g/mol
  • CAS Number : 1185480-89-0

Biological Activity Overview

The biological activity of compounds containing pyrazole and aniline structures has been extensively studied, revealing several potential therapeutic applications:

  • Antitumor Activity : Compounds similar to 3-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]aniline have demonstrated significant antitumor properties. For example, derivatives with similar structures have shown potent inhibitory effects on cyclin-dependent kinase 2 (CDK2), with IC50 values as low as 0.98 μM in vitro against cancer cell lines such as MCF-7 and B16-F10 .
  • Enzyme Inhibition : The presence of the pyrazole ring suggests that this compound may act as an enzyme inhibitor. Studies indicate that pyrazole derivatives can effectively interact with enzyme active sites, potentially leading to therapeutic benefits in various conditions .
  • Antibacterial and Antifungal Activity : While specific studies on this compound are scarce, related pyrazole derivatives have exhibited antibacterial and antifungal activities against various strains of bacteria and fungi . The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Table 1: Summary of Biological Activities of Related Pyrazole Derivatives

Compound NameActivity TypeTarget/PathwayIC50 Value (μM)References
Compound 5aAntitumorCDK2/cyclin E0.98 ± 0.06
Compound XAntibacterialS. aureus0.0039
Compound YAntifungalC. albicans16.69

Mechanistic Studies

Recent molecular docking studies have provided insights into the binding affinities of similar compounds with target enzymes, suggesting that modifications in the pyrazole or aniline ring can enhance biological activity . These studies are crucial for understanding how structural changes influence the pharmacological properties of these compounds.

Potential Applications

The unique combination of functionalities in this compound positions it as a candidate for various applications:

  • Medicinal Chemistry : As a potential anticancer agent or enzyme inhibitor.
  • Chemical Biology : As a tool for studying biological interactions due to its reactive nature.
  • Material Science : Its properties may be leveraged in the synthesis of advanced materials or ligands in coordination chemistry .

Q & A

Q. How can researchers optimize the synthesis of 3-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]aniline hydrochloride to improve yield and purity?

Methodological Answer: Utilize Design of Experiments (DOE) to systematically vary reaction parameters (e.g., temperature, solvent polarity, catalyst concentration). For example, fractional factorial designs can minimize experiments while identifying critical factors. Statistical analysis of response variables (yield, purity) via ANOVA can isolate optimal conditions. Evidence from chemical engineering design (e.g., reactor fundamentals) supports this approach .

Q. What spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

Methodological Answer:

  • 1H/13C NMR : Assign peaks for the aniline NH2 (δ ~5.1 ppm) and pyrazole methyl groups (δ ~2.2–2.5 ppm).
  • X-ray crystallography : Resolve the hydrochloride salt’s crystal structure (e.g., bond angles, packing motifs), as demonstrated in analogous pyrazole derivatives .
  • IR spectroscopy : Confirm C=N stretching (ν ~1600–1650 cm⁻¹) and NH3+Cl⁻ vibrations .

Q. How does the stability of this compound vary under different storage conditions (temperature, humidity)?

Methodological Answer: Conduct accelerated stability studies:

  • Store samples at 4°C, 25°C, and 40°C with controlled humidity (e.g., 60% RH).
  • Monitor degradation via HPLC at intervals (0, 1, 3, 6 months).
  • Pyrazole derivatives often exhibit hygroscopicity; desiccants or inert-atmosphere storage may enhance stability .

Advanced Research Questions

Q. How can computational modeling resolve discrepancies between predicted and observed reaction pathways for derivatives of this compound?

Methodological Answer: Integrate quantum chemical calculations (e.g., DFT for transition-state analysis) with experimental kinetic data. For example, ICReDD’s reaction path search methods use computational feedback to refine experimental conditions, reducing trial-and-error cycles . Cross-validate computed NMR chemical shifts with experimental data to resolve structural ambiguities .

Q. What mechanistic insights can isotopic labeling provide for reactions involving the pyrazole-methylaniline scaffold?

Methodological Answer:

  • Use deuterium labeling at the aniline NH2 or pyrazole methyl groups to track proton transfer steps in acid-base reactions.
  • 13C-labeled precursors can elucidate regioselectivity in alkylation or cyclization steps.
  • Mass spectrometry and 2D NMR (e.g., HSQC) track isotopic incorporation .

Q. How do heterogeneous catalysts influence the scalability of synthesizing this compound?

Methodological Answer: Screen solid catalysts (e.g., zeolites, metal-organic frameworks) for alkylation steps. Membrane separation technologies (e.g., nanofiltration) can purify intermediates, reducing solvent waste . Optimize catalyst recycling via TGA and BET surface area analysis to assess deactivation.

Data Contradiction Analysis

Q. How should researchers address conflicting solubility data reported for this compound in polar vs. nonpolar solvents?

Methodological Answer:

  • Perform solubility parameter calculations (Hansen parameters) to predict solvent compatibility.
  • Validate experimentally via turbidity measurements under controlled temperatures.
  • Conflicting data may arise from hydrochloride salt dissociation; use pH-adjusted solvents to isolate neutral vs. ionic species behavior .

Q. What interdisciplinary approaches reconcile bioactivity discrepancies in pyrazole derivatives across in vitro vs. in vivo studies?

Methodological Answer:

  • Conduct metabolomic profiling to identify in vivo degradation products (e.g., phase I/II metabolism).
  • Use molecular docking to assess target binding affinity changes due to metabolite formation.
  • Cross-reference with stability data (e.g., plasma half-life) to clarify bioactivity pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.